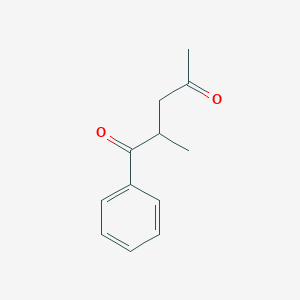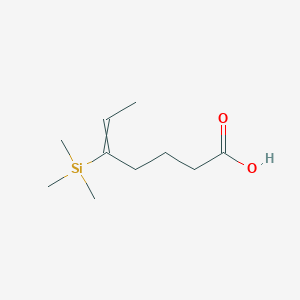![molecular formula C17H17N3O2 B14414855 2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole CAS No. 80200-22-2](/img/structure/B14414855.png)
2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole is an organic compound that features a triazole ring, a benzyloxy group, and a phenoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole typically involves a multi-step process:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Introduction of the Phenoxyethyl Group: This step involves the reaction of the benzyloxy compound with an ethylene oxide derivative to form the phenoxyethyl intermediate.
Formation of the Triazole Ring: The final step involves the cycloaddition reaction between the phenoxyethyl intermediate and an azide compound under copper-catalyzed conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the triazole ring can produce dihydrotriazole derivatives.
Substitution: Substitution reactions can lead to a variety of phenoxyethyl derivatives.
Applications De Recherche Scientifique
2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole depends on its specific application:
Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: The compound’s structural properties can influence the physical and chemical characteristics of the materials it is incorporated into, affecting properties such as conductivity, stability, and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[4-(Methoxy)phenoxy]ethyl}-2H-1,2,3-triazole
- 2-{2-[4-(Ethoxy)phenoxy]ethyl}-2H-1,2,3-triazole
- 2-{2-[4-(Propoxy)phenoxy]ethyl}-2H-1,2,3-triazole
Uniqueness
2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, binding affinity, and overall performance in various applications.
Propriétés
Numéro CAS |
80200-22-2 |
|---|---|
Formule moléculaire |
C17H17N3O2 |
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
2-[2-(4-phenylmethoxyphenoxy)ethyl]triazole |
InChI |
InChI=1S/C17H17N3O2/c1-2-4-15(5-3-1)14-22-17-8-6-16(7-9-17)21-13-12-20-18-10-11-19-20/h1-11H,12-14H2 |
Clé InChI |
LGIOQEQSIBQGAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3N=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)








![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)


